methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate
Overview
Description
Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring and a methyl ester group attached to the propenoate moiety
Scientific Research Applications
Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
As with any chemical compound, handling “3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” would require appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of coupling reactions where the benzyloxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microreactors in flow synthesis has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, potentially leading to biological effects. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[6-(methoxy)naphthalen-2-yl]prop-2-enoate
- Methyl (2E)-3-[6-(ethoxy)naphthalen-2-yl]prop-2-enoate
- Methyl (2E)-3-[6-(propoxy)naphthalen-2-yl]prop-2-enoate
Uniqueness
Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
methyl (E)-3-(6-phenylmethoxynaphthalen-2-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)12-8-16-7-9-19-14-20(11-10-18(19)13-16)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTTWRFBYYJOFF-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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